1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide
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Description
1-(3-Cyclopentylpropanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H24N2O2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide is 252.183778013 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-(3-cyclopentylpropanoyl)-4-piperidinecarboxamide are Trypsin-1 and Prothrombin . Trypsin-1 is a serine protease that plays a crucial role in protein digestion, while Prothrombin is a glycoprotein that is essential for blood clotting .
Mode of Action
It is believed to interact with its targets, trypsin-1 and prothrombin, leading to changes in their activity .
Biochemical Pathways
Given its targets, it is likely to influence thedigestive and coagulation pathways . The downstream effects of these interactions would depend on the specific nature of the compound’s interaction with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined .
Result of Action
Given its targets, it may influence protein digestion and blood clotting . The specific effects would depend on the nature of the compound’s interaction with its targets .
Properties
IUPAC Name |
1-(3-cyclopentylpropanoyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c15-14(18)12-7-9-16(10-8-12)13(17)6-5-11-3-1-2-4-11/h11-12H,1-10H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOKLVYJFFCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.